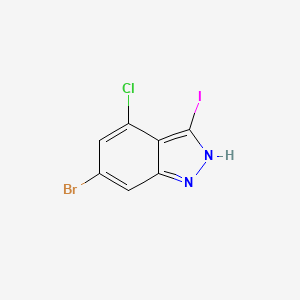

6-Bromo-4-chloro-3-iodo-1H-indazole

Descripción general

Descripción

6-Bromo-4-chloro-3-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

The synthesis of 6-Bromo-4-chloro-3-iodo-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloro-3-iodoaniline with bromine in the presence of a suitable catalyst can lead to the formation of this compound. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound .

Análisis De Reacciones Químicas

Halogen-Specific Reactivity

The compound’s three halogen atoms exhibit varying reactivity, enabling sequential functionalization:

-

Iodine (C3 position): Most reactive in cross-coupling reactions due to lower bond dissociation energy.

-

Bromine (C6 position): Moderately reactive, often targeted in substitution or coupling after iodine.

-

Chlorine (C4 position): Least reactive under standard conditions but amenable to directed metalation or harsh nucleophilic substitution.

| Halogen | Position | Preferred Reaction Types |

|---|---|---|

| Iodine | 3 | Suzuki, Sonogashira |

| Bromine | 6 | Ullmann, Buchwald-Hartwig |

| Chlorine | 4 | SNAr (with strong bases) |

Suzuki-Miyaura Coupling

The iodine substituent undergoes palladium-catalyzed coupling with aryl/vinyl boronic acids. Example:

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C .

-

Product : 3-Aryl-6-bromo-4-chloro-1H-indazole derivatives (yield: 65-85%) .

Sonogashira Coupling

Iodine at C3 reacts with terminal alkynes under mild conditions:

-

Conditions : PdCl₂(PPh₃)₂ (2 mol%), CuI (5 mol%), Et₃N, THF, 50°C .

-

Product : 3-Alkynyl-6-bromo-4-chloro-1H-indazole (yield: 70-90%) .

Aromatic Substitution (SNAr)

Chlorine at C4 undergoes substitution with strong nucleophiles:

-

Conditions : KOtBu, DMSO, 120°C, 12h.

-

Example : Reaction with NaN₃ yields 4-azido-6-bromo-3-iodo-1H-indazole.

Radical Bromine Displacement

Bromine at C6 can be replaced via radical pathways:

Iodine Oxidation

Controlled oxidation converts iodine to iodoso groups:

-

Conditions : mCPBA, CH₂Cl₂, 0°C → RT.

-

Product : 3-Iodoso-6-bromo-4-chloro-1H-indazole (unstable; further reacts to form iodonium salts).

Ring Reduction

Catalytic hydrogenation reduces the indazole ring:

-

Product : Partially saturated 4,5,6,7-tetrahydro-1H-indazole derivatives (low yield due to halogen interference) .

Directed Ortho-Metalation

The chlorine atom directs regioselective lithiation at C5:

-

Conditions : LDA, THF, -78°C; quench with electrophiles (e.g., CO₂, DMF) .

-

Product : 5-Substituted derivatives (e.g., 5-carboxy-6-bromo-4-chloro-3-iodo-1H-indazole) .

Comparative Reactivity in Sequential Functionalization

A case study demonstrates stepwise modification:

-

Step 1 (Iodine Coupling) : Suzuki reaction with phenylboronic acid → 3-phenyl-6-bromo-4-chloro-1H-indazole .

-

Step 2 (Bromine Coupling) : Ullmann coupling with morpholine → 3-phenyl-6-morpholino-4-chloro-1H-indazole .

-

Step 3 (Chlorine Displacement) : SNAr with piperazine → Final product (3-phenyl-6-morpholino-4-piperazinyl-1H-indazole).

This multistep approach highlights the compound’s utility in constructing complex heterocycles for pharmaceutical applications, such as kinase inhibitors .

Stability Considerations

-

Thermal Stability : Decomposes above 200°C, releasing HBr and HI .

-

Light Sensitivity : Iodine substituent promotes photolytic degradation; store in amber vials at -20°C .

The strategic use of this compound in synthesis leverages its orthogonal reactivity, enabling precise molecular diversification. Recent advances in transition-metal catalysis and regioselective functionalization continue to expand its applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that 6-bromo-4-chloro-3-iodo-1H-indazole derivatives exhibit promising antitumor properties. For instance, a study demonstrated that certain indazole derivatives could inhibit specific cancer cell lines effectively. The compound's structure allows it to interact with critical proteins involved in cell cycle regulation and apoptosis, making it a candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism through which these compounds exert their effects often involves the inhibition of key pathways associated with tumor growth. For example, studies have shown that some derivatives can inhibit the Bcl-2 family proteins, leading to increased apoptosis in cancer cells. Additionally, they may disrupt the p53/MDM2 interaction, which is crucial for maintaining cellular homeostasis and regulating the cell cycle .

Synthesis and Chemical Properties

Synthesis Techniques

The synthesis of this compound typically involves various chemical reactions including:

- Substitution Reactions: The halogen atoms can be replaced by other functional groups.

- Coupling Reactions: Utilizing palladium catalysts to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity .

Chemical Properties

The compound is characterized by its unique halogen substitutions, which influence its reactivity and biological interactions. The presence of bromine, chlorine, and iodine atoms contributes to its lipophilicity and ability to penetrate cellular membranes, enhancing its therapeutic potential .

Biological Studies

Antimicrobial and Anti-inflammatory Properties

Beyond anticancer applications, this compound has been investigated for its antimicrobial and anti-inflammatory properties. Research has indicated that derivatives of this compound can exhibit significant activity against various pathogens and inflammatory pathways, suggesting broader applications in infectious diseases and chronic inflammatory conditions .

Case Studies

| Study | Findings | IC50 Values |

|---|---|---|

| Paul et al. | Indazole derivatives showed significant inhibition against PLK4 in cancer models | <10 nM |

| Wang et al. | Developed indazole derivatives targeting pan-Pim kinases with promising results | 0.4 nM (Pim-1) |

| Hu et al. | Evaluated anti-proliferative effects on human cancer cell lines | IC50 values ranging from 8.3 nM to 1.3 nM |

Mecanismo De Acción

The mechanism of action of 6-Bromo-4-chloro-3-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the structure can enhance its binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, resulting in its observed biological effects .

Comparación Con Compuestos Similares

6-Bromo-4-chloro-3-iodo-1H-indazole can be compared with other indazole derivatives, such as:

6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Known for its anticancer and antiangiogenic activities.

1H-indazole-3-amine: Studied for its antitumor activity.

3-(pyrazin-2-yl)-1H-indazole: Potential inhibitor of pan-Pim kinases.

The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and biological activity .

Actividad Biológica

6-Bromo-4-chloro-3-iodo-1H-indazole is a halogenated indazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C₇H₄BrClI N₂, characterized by the presence of bromine, chlorine, and iodine substituents on the indazole ring. The unique arrangement of these halogens contributes to its reactivity and biological activity.

Synthesis Methods:

The synthesis of this compound can involve various methods, including:

- Halogenation Reactions: Employing bromine and iodine in the presence of a base to introduce halogens at specific positions on the indazole ring.

- Transition Metal-Catalyzed Reactions: Utilizing palladium or copper catalysts to facilitate cross-coupling reactions that form the indazole structure.

Biological Activity

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that indazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including colon and melanoma cells. The growth inhibition (GI50) values for related compounds are typically within the range of 0.041–33.6 μM, with a mean GI50 around 1.90 μM for potent analogs.

Antimicrobial Properties

Indazoles have demonstrated antimicrobial activity against a variety of pathogens. In particular, derivatives have been tested against Leishmania major, showing effective inhibition in vitro through assays such as MTT assays . The compound's structure allows for interactions with microbial enzymes, potentially disrupting their function.

Kinase Inhibition

The compound may act as a kinase inhibitor, which is significant given that kinases play crucial roles in cellular signaling pathways related to cancer and other diseases. Preliminary studies suggest that modifications in the indazole structure can enhance its binding affinity to specific kinases.

Data Table: Biological Activities of this compound

| Biological Activity | Assay Type | Target Organism/Cell Line | IC50/EC50 Values |

|---|---|---|---|

| Anticancer | MTT Assay | Colon Cancer Cells | ~1.90 μM |

| Antimicrobial | In Vitro | Leishmania major | Effective inhibition |

| Kinase Inhibition | Binding Assay | Various Kinases | TBD |

Case Studies

-

Anticancer Research:

A study investigated the effects of various indazole derivatives on colon cancer cell lines. The results indicated that this compound showed significant growth inhibition compared to control groups, suggesting its potential as an anticancer agent. -

Antimicrobial Activity:

Another study focused on the antileishmanial effects of indazole derivatives, including this compound. The compound exhibited effective inhibition against Leishmania major, with molecular docking studies revealing stable binding interactions with key enzymes involved in the parasite's metabolism .

Propiedades

IUPAC Name |

6-bromo-4-chloro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDHOIDUNKQALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646413 | |

| Record name | 6-Bromo-4-chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-16-3 | |

| Record name | 6-Bromo-4-chloro-3-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887568-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.